3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol, dichloromethane, or acetonitrile under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-4-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-4-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOMFBVABGQVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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